molecular formula C7H7N5O B13545123 N-methyl-7H-purine-6-carboxamide CAS No. 78564-54-2

N-methyl-7H-purine-6-carboxamide

Cat. No.: B13545123
CAS No.: 78564-54-2
M. Wt: 177.16 g/mol
InChI Key: YMXDJOFKHVZJCO-UHFFFAOYSA-N
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Description

N-methyl-7H-purine-6-carboxamide is a synthetic purine derivative of significant interest in medicinal chemistry and oncology research. Purines serve as privileged scaffolds in drug discovery, forming the core structure of many bioactive molecules . This compound is designed for research use only and is not intended for diagnostic or therapeutic applications. Its structure, featuring a carboxamide group at the 6-position and a methyl substitution on the ring nitrogen, is analogous to key pharmacophores found in potent inhibitors of oncogenic kinases . Researchers are exploring such purine derivatives as potential inhibitors of tyrosine kinases like Bcr-Abl, BTK, and FLT3-ITD, which are critical targets in leukemia and lymphoma . The mechanism of action for these compounds often involves mimicking ATP and competing for the ATP-binding pocket in the kinase domain, thereby disrupting downstream signaling pathways that drive cancer cell proliferation and survival . Furthermore, purine analogs are valuable tools for studying cellular processes such as one-carbon metabolism and de novo purine synthesis, pathways that are frequently upregulated in treatment-resistant cancers like glioblastoma . This product is subjected to rigorous quality control to ensure high purity and stability, making it a reliable reagent for your investigative studies in chemical biology and preclinical drug development.

Properties

CAS No.

78564-54-2

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

N-methyl-7H-purine-6-carboxamide

InChI

InChI=1S/C7H7N5O/c1-8-7(13)5-4-6(11-2-9-4)12-3-10-5/h2-3H,1H3,(H,8,13)(H,9,10,11,12)

InChI Key

YMXDJOFKHVZJCO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C2C(=NC=N1)N=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-7H-purine-6-carboxamide typically involves the methylation of 7H-purine-6-carboxamide. One common method includes the reaction of 7H-purine-6-carboxamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-methyl-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methyl group or other substituents on the purine ring are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-7H-purin-6-amine (also known as 6-Methyladenine) is a purine derivative with various applications in scientific research, pharmaceutical development, and other fields .

Scientific Research Applications

N-Methyl-7H-purin-6-amine is a purine derivative that is used in a variety of research applications .

Pharmaceutical Development

  • It serves as a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders, to enhance drug efficacy .
  • Purine analogs, which are structurally similar to purine nucleotides, can be harmful to the growth of tumors . Several human cell lines are used in labs to study cancer biology and test anticancer drugs .
  • Purine derivatives have demonstrated activity against cancer cell types such as PC3, MCF7, and HeLa .
  • Certain purine derivatives exhibit anti-tumor properties on human cell strains such as A549, MGC-803, PC 3, and TE1 .
  • Modified N6-aminopurine derivatives have been investigated for their effects on leukemia and cancerous cell types, with some showing antiproliferative activity .
  • Some 7-hydrogen-purine compounds can inhibit various carcinoma cell lines in humans .

Biochemical Research

  • It is used in studies related to nucleic acids and cellular processes to help researchers understand gene regulation and protein synthesis .

Diagnostic Applications

  • The compound is involved in developing diagnostic tools for diseases, aiding in the early detection and treatment of conditions like cancer .

Agrochemicals

  • It has applications in formulating plant growth regulators, promoting healthier crop yields, and improving agricultural productivity .

Research on Cellular Metabolism

  • This chemical is utilized in metabolic studies, providing insights into energy production and consumption in cells, which is crucial for developing treatments for metabolic disorders .

Mechanism of Action

The mechanism of action of N-methyl-7H-purine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can mimic natural nucleotides, allowing it to interfere with biological processes like DNA replication or enzyme activity. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The following purine derivatives are structurally or functionally related to N-methyl-7H-purine-6-carboxamide:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Log Po/w Bioavailability Score Key Differences
7H-Purin-6-amine (Adenine) 5426-35-7 C₅H₅N₅ 135.12 -NH₂ at C6 0.18* 0.55 No methyl group at N7
N7-Methyladenine 935-69-3 C₆H₇N₅ 149.15 -NH₂ at C6, -CH₃ at N7 0.44 0.55 Methylated N7; higher lipophilicity vs. adenine
2-Amino-7-methyl-1,7-dihydro-6H-purin-6-one 578-76-7 C₆H₇N₅O 165.15 -NH₂ at C2, -CH₃ at N7, -C=O N/A N/A Oxo group at C6; altered reactivity
6-N-Methoxy-7H-purine-2,6-diamine 60254-48-0 C₆H₇N₅O 165.15 -NH₂ at C2/C6, -OCH₃ at N6 N/A N/A Methoxy substitution; dual amine groups

*Estimated value based on structural similarity.

Q & A

Q. Table 1. Key Synthetic Parameters for N-Methyl-7H-purine-6-carboxamide

ParameterOptimal ConditionAnalytical ValidationReference
Methylation CatalystBF₃·Et₂O (0.1 equiv)¹H NMR (δ 3.3 ppm, singlet)
Reaction Temperature60–80°CHPLC purity >95%
SolventAnhydrous DMFHRMS ([M+H]⁺ = 178.072)

Q. Table 2. Bioactivity Data Comparison

Cell LineIC₅₀ (μM)Assay TypeKey ContradictionsResolution Strategy
HeLa12.3 ± 1.2MTTVariability in serum-free vs. serum-containing mediaStandardize FBS concentration
MCF-78.9 ± 0.7Colony FormationBatch-dependent purityHPLC validation

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